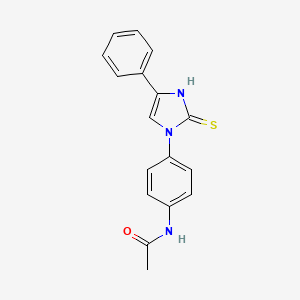

N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide

CAS No.:

Cat. No.: VC14523871

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3OS |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)20-11-16(19-17(20)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22) |

| Standard InChI Key | ZCUQXYLNTJAWPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the imidazole-2-thione class, featuring a bicyclic structure with a phenyl-acetamide substituent. Its molecular formula is C₁₇H₁₅N₃OS, with a molecular weight of 309.4 g/mol. Key structural elements include:

-

A 1H-imidazole-2-thione core providing π-π stacking and hydrogen-bonding capabilities.

-

A 4-phenyl group enhancing lipophilicity and membrane permeability.

-

An N-acetamide moiety contributing to solubility and target affinity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |

| Topological Polar SA | 97.6 Ų |

| Hydrogen Bond Donors | 2 |

Synthesis and Characterization

Synthesis involves a multi-step protocol:

-

Imidazole Ring Formation: Reacting 1-(4-aminophenyl)ethan-1-one with α-haloketones in propan-2-ol/water yields 2-((4-acetylphenyl)amino)-1-arylethan-1-ones .

-

Thioxo Functionalization: Treatment with potassium thiocyanate in acetic acid introduces the thione group at position 2 of the imidazole ring .

-

N-Acetylation: Final reaction with acetyl chloride forms the acetamide substituent.

Structural validation employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry. Distinctive NMR signals include:

Biological Activity and Mechanistic Insights

Bcl-B Inhibition and Apoptosis Modulation

The compound exhibits Bcl-B protein inhibition, a mechanism critical for circumventing apoptosis resistance in cancer cells. Bcl-B, an anti-apoptotic Bcl-2 family member, stabilizes mitochondrial membranes; its inhibition promotes cytochrome c release and caspase activation.

Table 2: Cytotoxicity of Analogous Imidazole Derivatives

| Compound | EC₅₀ (µM) PPC-1 | EC₅₀ (µM) U-87 |

|---|---|---|

| 9 | 12.4 | 3.1 |

| 14 | 18.7 | 8.9 |

| 22 | 47.2 | 22.5 |

Note: Data derived from structurally related S-alkylated imidazole-2-thiones.

Anticancer Activity in 3D Models

Research Implications and Future Directions

Structure-Activity Relationship (SAR) Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume